N-(4-chlorobenzyl)urea
Overview
Description
N-(4-chlorobenzyl)urea is an organic compound with the molecular formula C8H9ClN2O It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by a 4-chlorobenzyl group
Mechanism of Action
Target of Action
N-(4-chlorobenzyl)urea is a biochemical compound used in proteomics research . . Urea derivatives, in general, have been found to have a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Urea derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some urea derivatives have been found to inhibit the growth of certain types of cells .
Biochemical Pathways
Urea is a key component in the urea cycle, a series of biochemical reactions that occur in the liver. The urea cycle converts toxic ammonia into urea, which is then excreted in the urine . this compound, as a urea derivative, may potentially affect this pathway or other biochemical pathways involving urea.
Pharmacokinetics
A study on the pharmacokinetics of [14c]urea in rats provides some insights into how urea and its derivatives might behave in the body . The study found that urea exchanges among cerebral capillary plasma, cerebrospinal fluid, and the brain’s extracellular and intracellular compartments .
Result of Action
Some urea derivatives have been found to have cytotoxic effects against certain human cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-(4-chlorobenzyl)urea is a derivative of urea, which is a key molecule in the biogeochemical cycle of nitrogen on Earth . Urea is rapidly hydrolyzed by the enzyme urease to produce ammonia and carbamate . This reaction is catalyzed by urease, a nickel-dependent enzyme found in a variety of organisms .
Cellular Effects
The hydrolysis of urea, including derivatives like this compound, triggers a rapid overall pH increase in the cellular environment . This can have negative effects on human health and agriculture .
Molecular Mechanism
The mechanism of action of this compound is likely related to its interaction with urease. Urease catalyzes the hydrolysis of urea, producing ammonia and carbamate
Metabolic Pathways
This compound is involved in the nitrogen cycle through the action of urease
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-chlorobenzyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with isocyanates or carbamoyl chlorides. The reaction typically occurs in the presence of a base, such as triethylamine, and under mild conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the careful control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
N-(4-chlorobenzyl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Comparison with Similar Compounds
N-(4-chlorobenzyl)-N’-(1-naphthyl)urea: This compound has a similar structure but with a naphthyl group instead of a benzyl group.
N-(4-chlorobenzyl)-N’-phenylurea: This compound has a phenyl group instead of a benzyl group.
Uniqueness: N-(4-chlorobenzyl)urea is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other urea derivatives and suitable for specific applications .
Properties
IUPAC Name |
(4-chlorophenyl)methylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQYKWORLVIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.